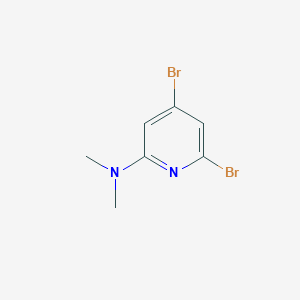![molecular formula C8H16ClNO B1512492 [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B1512492.png)
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R,3S,4S)-3-amino-2-bicyclo[221]heptanyl]methanol;hydrochloride is a chemical compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride typically involves the reaction of a bicyclic precursor with an amine group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester
Uniqueness
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino group and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m1./s1 |
InChI-Schlüssel |
JBSSFLCCAAVUFA-ICDZOTBQSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@H]2N)CO.Cl |
Kanonische SMILES |
C1CC2CC1C(C2N)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1512417.png)







![[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1512430.png)



